1-Methoxynaphthalen-2-ol

Overview

Description

Biochemical Analysis

Biochemical Properties

It is known that naphthalene derivatives can participate in various biochemical reactions

Cellular Effects

Naphthalene and its derivatives have been shown to have effects on various types of cells

Molecular Mechanism

It is known that naphthalene derivatives can undergo excited-state intramolecular proton transfer (ESIPT), resulting in fluorescence

Temporal Effects in Laboratory Settings

It is known that naphthalene derivatives can exhibit fluorescence due to ESIPT

Dosage Effects in Animal Models

It is known that naphthalene and its derivatives can have various effects in animal models

Metabolic Pathways

It is known that naphthalene and its derivatives can be involved in various metabolic pathways

Transport and Distribution

It is known that naphthalene derivatives can be transported and distributed in various ways

Subcellular Localization

It is known that naphthalene derivatives can have various effects on subcellular localization

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxynaphthalen-2-ol typically involves the methoxylation of 2-naphthol. One common method is the reaction of 2-naphthol with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C10H7OH+(CH3O)2SO2→C10H7OCH3+NaHSO4

The reaction is carried out under controlled conditions to ensure the selective formation of the methoxy derivative.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Methoxynaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of naphthoquinones.

Reduction: Formation of dihydro-1-Methoxynaphthalen-2-ol.

Substitution: Formation of halogenated and nitrated derivatives.

Scientific Research Applications

1-Methoxynaphthalen-2-ol has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds, including dyes and pigments.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Methoxynaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

2-Naphthol: A precursor to 1-Methoxynaphthalen-2-ol, it lacks the methoxy group.

1-Methoxynaphthalene: Similar structure but lacks the hydroxyl group.

2-Methoxynaphthalene: Similar structure but lacks the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

1-Methoxynaphthalen-2-ol, a derivative of naphthalene, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding the biological activity of this compound, emphasizing its anti-tumor and antimicrobial properties, supported by various studies and experimental data.

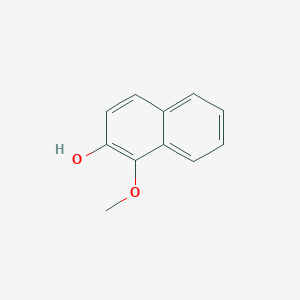

Chemical Structure

This compound is characterized by the following structural formula:

Antitumor Activity

Research has indicated that this compound exhibits significant anti-tumor effects across various cancer cell lines. Notably, it has been tested against A549 (lung cancer), HepG2 (liver cancer), HGC-27 (gastric cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest at the G2/M phase, effectively inhibiting cell proliferation. This was demonstrated through colony formation assays and flow cytometry analysis .

- Induction of Apoptosis : The compound has been linked to apoptosis induction via the upregulation of Nur77 expression, which facilitates nuclear export and subsequent apoptotic signaling pathways. Cleavage of PARP (Poly ADP-ribose polymerase) was observed, indicating the activation of apoptotic processes .

- Inhibition of Anti-apoptotic Proteins : The compound's interaction with Mcl-1, an anti-apoptotic protein, suggests that it may disrupt the balance between pro-apoptotic and anti-apoptotic signals in cancer cells, enhancing therapeutic efficacy .

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has demonstrated notable antimicrobial activity against various bacterial strains.

Efficacy Against Pathogens

The compound was evaluated against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Klebsiella pneumoniae

The results indicated that this compound possesses significant antibacterial properties, with varying degrees of effectiveness depending on the bacterial strain tested .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other naphthalene derivatives:

| Compound | Antitumor Activity (IC50 µM) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 1.5 - 8.6 | Effective against MRSA and E. coli | Induces apoptosis via Nur77 pathway |

| 6-Methoxybenzo[f ]chromene derivatives | 1.3 - 3.87 | Moderate | Targets Mcl-1 protein interactions |

| Chalcone derivatives | >10 | Variable | HDAC inhibition |

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- In Vitro Studies : A study involving ovarian carcinoma cells (A2780) demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in resistant cancer types .

- Synergistic Effects : Research indicates that combining this compound with existing chemotherapeutics may enhance overall efficacy by overcoming resistance mechanisms in tumor cells.

Properties

IUPAC Name |

1-methoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQCQPJRMITAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451646 | |

| Record name | 2-Hydroxy1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18515-10-1 | |

| Record name | 2-Hydroxy1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.